4-Phenyl-1,2,5-oxadiazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenyl-1,2,5-oxadiazol-3-amine involves multiple steps, often starting from readily available precursors. One common method includes the reaction of 1,2,5-oxadiazole-3,4-diamine with hexanedione, specifically leading to selective products through the Paal–Knorr reaction. This method showcases the versatility and reactivity of the oxadiazole ring in forming substituted derivatives (Obruchnikova & Rakitin, 2023).
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1,2,5-oxadiazol-3-amine is defined by its aromatic oxadiazole core, which significantly influences its electronic and steric properties. Crystallographic studies of similar compounds reveal a planar oxadiazole ring system, which is crucial for its reactivity and interaction with other molecules. The phenyl and amine substituents further modulate its electronic characteristics, impacting its chemical behavior (Obruchnikova & Rakitin, 2023).
Scientific Research Applications
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Pharmaceuticals
- Oxadiazoles have been successfully utilized as an essential part of the pharmacophore .
- They have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
- They have been used in medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
- For example, the compounds 1-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-3-p-tolyl-urea (51a) and 1-[3-(5-cyclohexyl-(1,3,4)-oxadiazol-2-yl)-phenyl]-3-(3-methoxyphenyl)-urea (51b) showed anticancer activity against MCF-7 and HeLa cells having IC 50 values in the range of 23.5–45.6 µM .
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Anti-infective Agents
- Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen .
- These facts have necessitated the urge of new chemical entities to act against these microorganisms .
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Anticancer Agents
- Oxadiazoles have been synthesized and evaluated as promising anticancer agents .
- For instance, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
- The newly synthesized compounds were screened for anticancer activity. IC 50 values of the 7h observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
- Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .
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High-Energy and Explosive Materials
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Antidiabetic Agents
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High-Energy and Explosive Materials
Safety And Hazards
properties
IUPAC Name |
4-phenyl-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGIIVSHRRCAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145877 | |
Record name | 4-Phenylfurazanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,2,5-oxadiazol-3-amine | |
CAS RN |
10349-14-1 | |
Record name | 4-Phenylfurazanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylfurazanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1,2,5-oxadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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